Cas no 28867-76-7 ((E,E)-bis(phenylmethylidene)hydrazine)

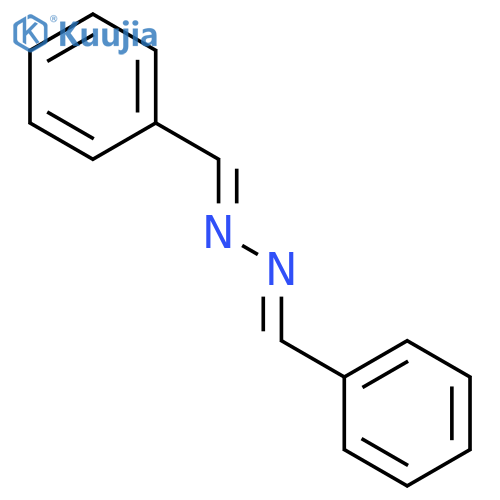

28867-76-7 structure

商品名:(E,E)-bis(phenylmethylidene)hydrazine

(E,E)-bis(phenylmethylidene)hydrazine 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde,(2E)-2-(phenylmethylene)hydrazone, [C(E)]-

- BENZALDEHYDE AZINE

- (1E,2E)-1,2-dibenzylidenehydrazine

- (E,E)-benzalazine

- benzalazine

- benzaldehyde benzylidenehydrazone

- BENZYLIDENE AZINE

- DIBENZALHYDRAZINE

- dibenzylidenehydrazine

- EUSOLEX T-ECO

- EUSOLEX T-S

- N,N'-DIBENZALHYDRAZINE

- s-trans-N(1),N(2)-bis(benzylidene)azine

- trans,trans-Benzalazine

- (E,E)-bis(phenylmethylidene)hydrazine

- Benzylideneazine

- Benzaldehyde, 2-(phenylmethylene)hydrazone

- CHEMBL3199194

- 588-68-1

- NSC-3269

- BENZALDEHYDEAZINE

- AE-641/00788022

- Benzaldehyde,(2E)-2-(phenylmethylene)hydrazone,[c(E)]-

- 1-Benzaldehyde Azine

- Benzaldehyde, (phenylmethylene)hydrazone

- F0777-1172

- A832049

- CHEBI:108138

- Benzaldazin

- 1,2-Di(benzylidene)hydrazine

- BS-17164

- CS-0166824

- (E)-N-[(E)-Benzylideneamino]-1-phenylmethanimine

- Benzaldehyde, (2E)-(phenylmethylene)hydrazone, [C(E)]-

- AKOS001043099

- 1,4-Diphenyl-2,3-diaza-1,3-butadiene

- Z56869044

- NCGC00246047-01

- benzaldehyde [(1E)-phenylmethylene]hydrazone

- Benzaldehyde [(E)-phenylmethylidene]hydrazone

- NSC 3269

- Benzaldazine

- Benzaldehyde, azine

- Eusolex 6653

- CWLGEPSKQDNHIO-JOBJLJCHSA-N

- N-(benzylideneamino)-1-phenylmethanimine

- N,N'-DIBENZYLIDENE-HYDRAZINE

- MFCD00016876

- G68LHD5XNY

- InChI=1/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H/b15-11+,16-12

- EN300-11689200

- N-[(E)-benzylideneamino]-1-phenyl-methanimine

- Dibenzalazine

- benzaldehyde, [(1E)-phenylmethylene]hydrazone

- AKOS025310008

- bis(phenylmethylidene)hydrazine

- MLS001004856

- Benzaldehyde [phenylmethylidene]hydrazone #

- 1,2-Dibenzylidenehydrazine

- NSC3269

- 28867-76-7

- EN300-1644587

- 1,4-Diphenylformalazine

- SMR000348448

- B0006

-

- MDL: MFCD00016876

- インチ: InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H/b15-11+,16-12+

- InChIKey: CWLGEPSKQDNHIO-JOBJLJCHSA-N

- ほほえんだ: C1=CC=C(C=C1)/C=N/N=C/C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 208.10000

- どういたいしつりょう: 208.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 24.7Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.1345 (rough estimate)

- ゆうかいてん: 92-93 °C(lit.)

- ふってん: 337.46°C (rough estimate)

- 屈折率: 1.6152 (estimate)

- PSA: 24.72000

- LogP: 3.13960

- ようかいせい: 未確定

(E,E)-bis(phenylmethylidene)hydrazine セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S37/39

-

危険物標識:

- リスク用語:R36/37/38

(E,E)-bis(phenylmethylidene)hydrazine 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

(E,E)-bis(phenylmethylidene)hydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1644587-5.0g |

(E,E)-bis(phenylmethylidene)hydrazine |

28867-76-7 | 95% | 5.0g |

$21.0 | 2023-07-10 | |

| Enamine | EN300-1644587-10.0g |

(E,E)-bis(phenylmethylidene)hydrazine |

28867-76-7 | 95% | 10.0g |

$22.0 | 2023-07-10 | |

| eNovation Chemicals LLC | Y1232494-1g |

Benzaldehyde, (2E)-(phenylmethylene)hydrazone, [C(E)]- |

28867-76-7 | 99% | 1g |

$140 | 2024-06-06 | |

| TRC | B183748-10g |

Benzalazine |

28867-76-7 | 10g |

$ 65.00 | 2022-06-07 | ||

| Life Chemicals | F0777-1172-2.5g |

(E,E)-bis(phenylmethylidene)hydrazine |

28867-76-7 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| Enamine | EN300-1644587-0.1g |

(E,E)-bis(phenylmethylidene)hydrazine |

28867-76-7 | 95% | 0.1g |

$19.0 | 2023-07-10 | |

| Enamine | EN300-1644587-0.25g |

(E,E)-bis(phenylmethylidene)hydrazine |

28867-76-7 | 95% | 0.25g |

$19.0 | 2023-07-10 | |

| Life Chemicals | F0777-1172-0.25g |

(E,E)-bis(phenylmethylidene)hydrazine |

28867-76-7 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216811-25g |

(E),(E)-Benzalazine |

28867-76-7 | 98% | 25g |

¥1222.00 | 2024-05-20 | |

| A2B Chem LLC | AF28566-5g |

Benzaldehyde, (2E)-(phenylmethylene)hydrazone, [C(E)]- |

28867-76-7 | 99% | 5g |

$45.00 | 2024-04-20 |

(E,E)-bis(phenylmethylidene)hydrazine 関連文献

-

Daniel N. Crisan,Oliver Creese,Ranadeb Ball,Jose Luis Brioso,Ben Martyn,Javier Montenegro,Francisco Fernandez-Trillo Polym. Chem. 2017 8 4576

-

Javad Safari,Leila Javadian RSC Adv. 2015 5 104973

-

Basudeb Basu,Samir Kundu New J. Chem. 2014 38 3367

-

Yanis Toledano-Maga?a,Ruth Meléndrez-Luévano,Marisol Navarro-Olivarria,Juan Carlos García-Ramos,Marcos Flores-Alamo,Luis Ortiz-Frade,Lena Ruiz-Azuara,Blanca M. Cabrera-Vivas Med. Chem. Commun. 2014 5 989

-

Tai-Shen Hsiao,Po-Chiao Huang,Li-Yang Lin,Deng-Jie Yang,Jin-Long Hong Polym. Chem. 2015 6 2264

28867-76-7 ((E,E)-bis(phenylmethylidene)hydrazine) 関連製品

- 588-68-1(Benzalazine)

- 5281-18-5(Hydrazone benzaldehyde)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量